Methanesulfonic acid naphthalen-1-yl ester
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Overview
Description
Methanesulfonic acid naphthalen-1-yl ester is an organic compound that combines the properties of methanesulfonic acid and naphthalene. Methanesulfonic acid is known for its strong acidity and stability, while naphthalene is a polycyclic aromatic hydrocarbon. The esterification of these two compounds results in a versatile chemical with applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid naphthalen-1-yl ester can be synthesized through the esterification of methanesulfonic acid with naphthalen-1-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid naphthalen-1-yl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The naphthalene moiety can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and naphthalen-1-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Substitution: Products include various substituted naphthalenes.
Oxidation: Major products are naphthoquinones.
Reduction: Products include dihydronaphthalenes.
Hydrolysis: Methanesulfonic acid and naphthalen-1-ol.
Scientific Research Applications
Methanesulfonic acid naphthalen-1-yl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism by which methanesulfonic acid naphthalen-1-yl ester exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid naphthalen-2-yl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-naphthalenyl ester
- Naphthalen-2-yl trifluoromethanesulfonate
Uniqueness
Methanesulfonic acid naphthalen-1-yl ester is unique due to its specific ester linkage and the position of the naphthalene moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s stability and versatility make it valuable in various applications, from organic synthesis to industrial processes .
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
naphthalen-1-yl methanesulfonate |
InChI |
InChI=1S/C11H10O3S/c1-15(12,13)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI Key |
XDMSBAHISPQMNW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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